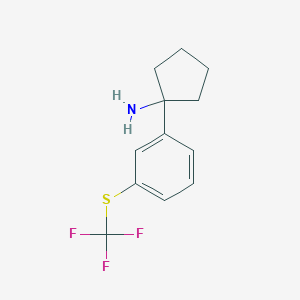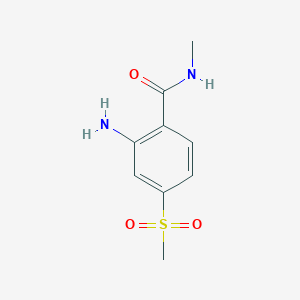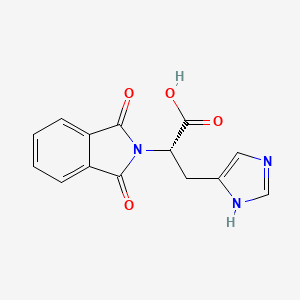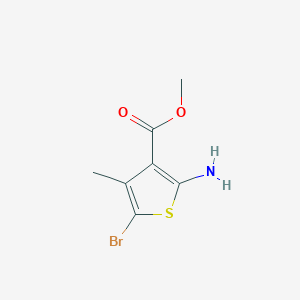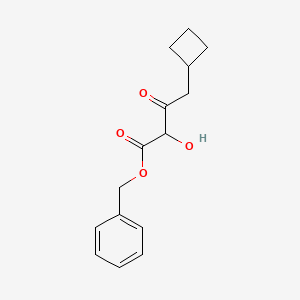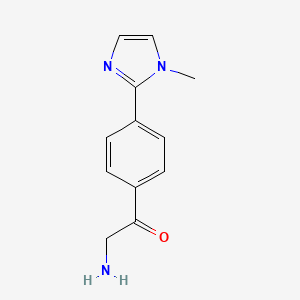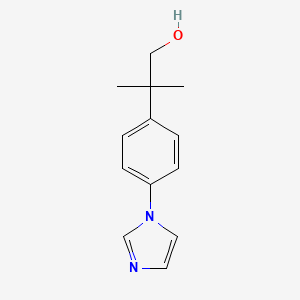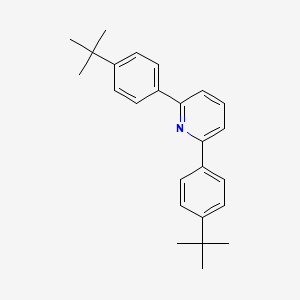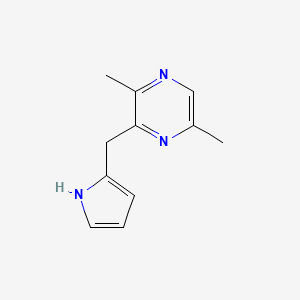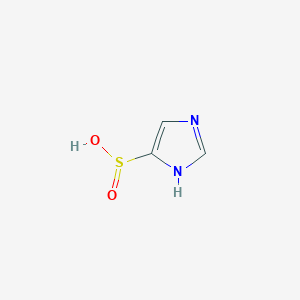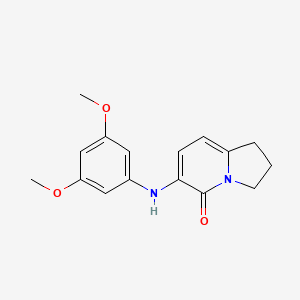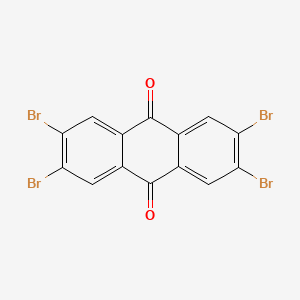
2,3,6,7-Tetrabromoanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrabromoanthracene-9,10-dione is a polycyclic aromatic compound that belongs to the anthracene family. This compound is characterized by the presence of four bromine atoms at the 2, 3, 6, and 7 positions and two ketone groups at the 9 and 10 positions.
Méthodes De Préparation
The synthesis of 2,3,6,7-Tetrabromoanthracene-9,10-dione typically involves a multi-step process. One of the common synthetic routes starts from benzene, which undergoes iodination to form tetraiodobenzene. This intermediate then undergoes a Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene, followed by a substitution reaction to replace the trimethylsilyl groups with bromine atoms . The final step involves a double Bergman cyclization to form the desired tetrabromoanthracene compound .
Analyse Des Réactions Chimiques
2,3,6,7-Tetrabromoanthracene-9,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The ketone groups at the 9 and 10 positions can participate in redox reactions.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and bromine or iodine for halogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,6,7-Tetrabromoanthracene-9,10-dione has several scientific research applications:
Materials Science: It is used in the development of fluorescent probes and photochromic systems due to its unique optical properties.
Organic Electronics: The compound is explored for use in electroluminescent devices and organic light-emitting diodes (OLEDs).
Chemical Synthesis: It serves as a precursor for the synthesis of other polycyclic aromatic hydrocarbons and functionalized anthracenes.
Mécanisme D'action
The mechanism by which 2,3,6,7-Tetrabromoanthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and ketone groups influences the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as fluorescence probing or electroluminescence .
Comparaison Avec Des Composés Similaires
2,3,6,7-Tetrabromoanthracene-9,10-dione can be compared with other brominated anthracenes and anthraquinones. Similar compounds include:
2,3,6,7-Tetramethylanthracene: Known for its use in materials science and organic electronics.
2,3-Dibromoanthracene: Synthesized using Diels-Alder reactions and Bergman cyclizations.
2,6,9,10-Tetracyanoanthracene: Used as a sensitizer for organic photoconductors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and ketone groups, which confer distinct reactivity and applications.
Propriétés
Formule moléculaire |
C14H4Br4O2 |
|---|---|
Poids moléculaire |
523.8 g/mol |
Nom IUPAC |
2,3,6,7-tetrabromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Br4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H |
Clé InChI |
QLYSPZGOZXTKMS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)Br)C(=O)C3=CC(=C(C=C3C2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


